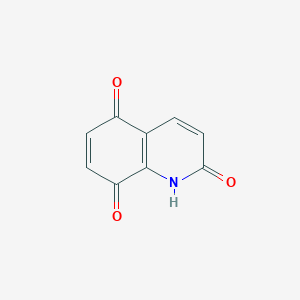
2,5,8(1H)-Quinolinetrione
Descripción general
Descripción
This typically includes the compound’s molecular formula, structure, and other identifiers like CAS number, EC number, and IUPAC name .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the final product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and their chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Approaches and Derivatives
- The synthesis of 1-methyl-2,5,8(1H)-quinolinetrione has been achieved with good yield through the dichromate oxidation of 1-methyl-8-hydroxy-2-quinolone. Similarly, 4-Methyl-2,5,8(1H)-quinolinetrione was synthesized using acetoacetylation and ceric ammonium nitrate oxidation (Avendaño et al., 1991).
- The creation of 2,5,8(1H)-quinolinetrione derivatives, featuring both electron-withdrawing and electron-releasing groups, has been described. This process involved a series of reactions including Vilsmeier-Haack cyclization and oxidative demethylation (Alonso et al., 1993).
Chemical Reactions and Properties
- 2,5,8(1H)-quinolinetriones, when supported on silica gel and reacted with 1-dimethylamino-1-azadienes, yield 5,8-dihydro-1,8-diazaanthracene-2,9,10-triones or 1,8-diazaanthracene-2,9,10-triones, demonstrating their reactivity and potential in heterocyclic chemistry (Perez et al., 1996).
- Regioselectivity has been observed in the Diels-Alder reactions of 2,5,8(1H)-quinolinetriones, particularly with unsymmetrical dienes, indicating a high level of selectivity and potential for controlled synthetic applications (Pérez et al., 1994).
Applications in Medicinal Chemistry
- Quinoline derivatives, including 2,5,8(1H)-quinolinetrione, have shown significant medical benefits, particularly in anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of a wide range of structurally diverse derivatives with various biological activities (Solomon & Lee, 2011).
Biological Studies
- The antitumor and antifungal activities of copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases have been investigated, revealing potent anti-Candida activity and promising in vitro anticancer potential (Creaven et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1H-quinoline-2,5,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h1-4H,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTKZMFPFKZRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296019 | |
| Record name | 2,5,8(1H)-Quinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8(1H)-Quinolinetrione | |
CAS RN |
15450-73-4 | |
| Record name | 2,5,8(1H)-Quinolinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 107098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8(1H)-Quinolinetrione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8(1H)-Quinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



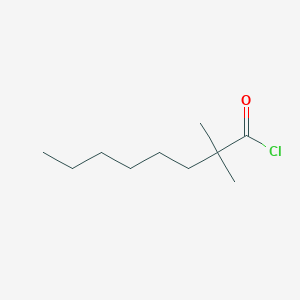
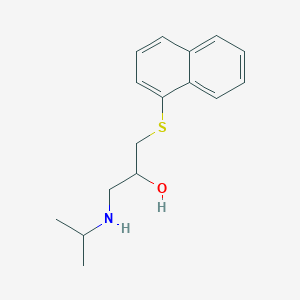
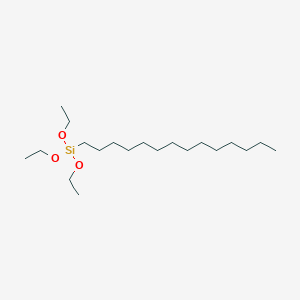
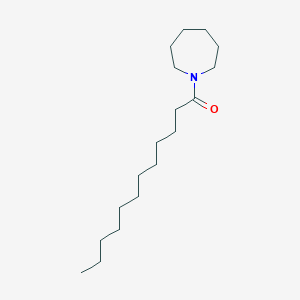
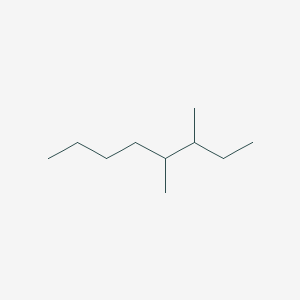
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)


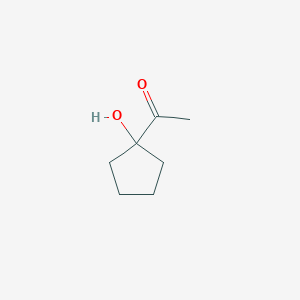
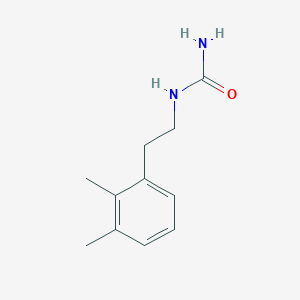
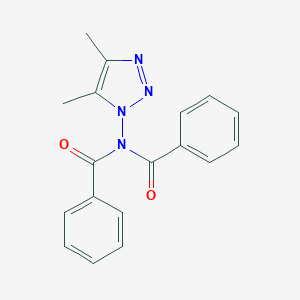
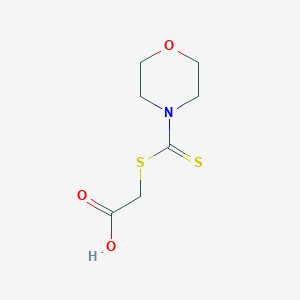
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
